molecular formula C27H44O3 B14442054 Spirostan-3-ol, (3alpha,5alpha,25S)- CAS No. 75172-34-8

Spirostan-3-ol, (3alpha,5alpha,25S)-

Katalognummer: B14442054
CAS-Nummer: 75172-34-8
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: GMBQZIIUCVWOCD-GTGHUROTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spirostan-3-ol, (3alpha,5alpha,25S)- is a naturally occurring steroidal sapogenin. It is a type of spirostane, which is characterized by a spiroketal structure. This compound is found in various plant species and is known for its potential biological activities, including anti-inflammatory and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spirostan-3-ol, (3alpha,5alpha,25S)- typically involves the conversion of diosgenin, a naturally occurring steroid sapogenin, through a series of chemical reactions. The process generally includes steps such as oxidation, reduction, and cyclization under specific conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of Spirostan-3-ol, (3alpha,5alpha,25S)- often relies on the extraction and purification from plant sources, particularly those rich in steroidal saponins. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Spirostan-3-ol, (3alpha,5alpha,25S)- undergoes various chemical reactions, including:

    Oxidation: Conversion to spirostan-3-one derivatives.

    Reduction: Formation of reduced spirostan derivatives.

    Substitution: Introduction of functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents under controlled conditions.

Major Products Formed

    Oxidation: Spirostan-3-one derivatives.

    Reduction: Reduced spirostan derivatives.

    Substitution: Functionalized spirostan derivatives.

Wissenschaftliche Forschungsanwendungen

Spirostan-3-ol, (3alpha,5alpha,25S)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the production of steroidal drugs and as a bioactive ingredient in cosmetics and nutraceuticals.

Wirkmechanismus

The mechanism of action of Spirostan-3-ol, (3alpha,5alpha,25S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spirostan-3-ol, (3alpha,5alpha,25R)
  • Spirostan-3-ol, (3beta,5alpha,25R)
  • Spirostan-3-ol, (3beta,5alpha,25S)

Uniqueness

Spirostan-3-ol, (3alpha,5alpha,25S)- is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct configuration allows for specific binding to enzymes and receptors, making it a valuable compound for research and therapeutic applications.

Eigenschaften

CAS-Nummer

75172-34-8

Molekularformel

C27H44O3

Molekulargewicht

416.6 g/mol

IUPAC-Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI-Schlüssel

GMBQZIIUCVWOCD-GTGHUROTSA-N

Isomerische SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1

Kanonische SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.